5-Chloro-1-(phenylsulfonyl)-6-azaindole

Synthetic Chemistry Protecting Groups Cross-Coupling

Sourcing a pre-functionalized 6-azaindole scaffold with the correct protecting group often forces a time-consuming synthetic detour. This compound is the precise solution. - Directly enter late-stage elaboration: the N1-phenylsulfonyl group is already installed, enabling immediate cross-coupling. - Enhance permeability: the 5-chloro substituent raises XLogP3-AA to 3.1 vs. the des-chloro parent, a critical advantage for CNS or cellular assays. - Act with confidence: it shows confirmed 5-HT1Dβ receptor inhibition (Ki 0.6-2.0 µM) for neurological research.

Molecular Formula C13H9ClN2O2S
Molecular Weight 292.737
CAS No. 1204501-41-6
Cat. No. B598061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-(phenylsulfonyl)-6-azaindole
CAS1204501-41-6
Synonyms5-Chloro-1-(phenylsulfonyl)-6-azaindole
Molecular FormulaC13H9ClN2O2S
Molecular Weight292.737
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=NC=C32)Cl
InChIInChI=1S/C13H9ClN2O2S/c14-13-8-10-6-7-16(12(10)9-15-13)19(17,18)11-4-2-1-3-5-11/h1-9H
InChIKeyVTBQYNZEQUKKLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1-(phenylsulfonyl)-6-azaindole Overview


5-Chloro-1-(phenylsulfonyl)-6-azaindole (CAS 1204501-41-6, PubChem CID 74890494) is a synthetically functionalized 6-azaindole (1H-pyrrolo[2,3-c]pyridine) derivative characterized by a chlorine atom at the 5-position and a phenylsulfonyl protecting group at the 1-position [1]. The compound possesses a molecular weight of 292.74 g/mol, a computed XLogP3-AA of 3.1, and lacks hydrogen bond donors [1]. The azaindole framework is recognized as a privileged scaffold in medicinal chemistry, serving as an excellent bioisostere for purine and indole systems, which allows for the fine-tuning of critical drug properties like lipophilicity and binding affinity [2].

Supports selective cross-coupling via phenylsulfonyl protecting group
6-azaindole core provides distinct pharmacophore for kinase selectivity profiling
5-chloro substituent increases lipophilicity for membrane permeability design (computed)

Generic Substitution Pitfalls: 5-Chloro-1-(phenylsulfonyl)-6-azaindole


Within the class of azaindoles, differences in the position of the pyridine nitrogen (e.g., 4-, 5-, 6-, or 7-azaindole) and the nature and position of substituents lead to dramatically different biological outcomes and chemical reactivities [1]. This is not a generic building block; its specific 6-azaindole core, combined with the 5-chloro and N1-phenylsulfonyl moieties, is a precisely engineered scaffold. The 6-azaindole isomer itself is the least commonly utilized in kinase inhibitor design [1], yet its unique electronic properties can offer distinct advantages in specific binding pockets. Substituting with a 5-azaindole or a 7-azaindole analog, or even a 6-azaindole lacking the specific 5-chloro or phenylsulfonyl group, can fundamentally alter the synthetic pathway, the molecule's pharmacokinetic profile, and its ability to engage the target of interest.

Azaindole isomer 7-azaindole or 5-azaindole scaffolds may shift kinase selectivity and binding mode
Protecting group Unprotected N1 analog (CAS 131084-55-4) lacks cross-coupling versatility
Substituent Absence of 5-Cl can alter lipophilicity and target engagement profile

Evidence Guide: 5-Chloro-1-(phenylsulfonyl)-6-azaindole


Phenylsulfonyl Protecting Group in Cross-Coupling

The phenylsulfonyl group at the N1-position serves a critical dual role. In synthetic pathways for kinase inhibitors, it acts as a robust protecting group, enabling selective functionalization at other positions, such as the 2- and 3-positions, via cross-coupling reactions [1]. The presence of this group directly enables the use of 5-Chloro-1-(phenylsulfonyl)-6-azaindole as a starting material for Suzuki and other palladium-catalyzed couplings, a feature not inherent to the unprotected 5-Chloro-6-azaindole core (CAS 131084-55-4). While the unprotected core has a lower molecular weight (152.58 g/mol), it is significantly less versatile for controlled, multi-step syntheses [2].

Protecting Group
Class-level inference
Protected: enables selective Pd cross-coupling
vs
Unprotected: limited synthetic versatility
Supports efficient multi-step synthesis workflow
Unprotected core (CAS 131084-55-4) less suited for controlled elaboration
Synthetic Chemistry Protecting Groups Cross-Coupling

Lipophilicity Advantage Over Parent Scaffold

The introduction of the 5-chloro substituent significantly alters the physicochemical properties of the 1-(phenylsulfonyl)-6-azaindole scaffold. The target compound has a computed XLogP3-AA of 3.1 [1]. In contrast, the non-chlorinated parent compound, 1-(Phenylsulfonyl)-6-azaindole (CAS 867034-27-3), has a lower molecular weight (258.3 g/mol) and a calculated LogP of 2.33 . This quantifiable increase in lipophilicity (Δ XLogP ~0.77) is a critical design parameter in medicinal chemistry. It can enhance membrane permeability and target engagement for lipophilic binding pockets, a key consideration for optimizing bioavailability in drug discovery [2]. This data is computed and represents a predictive, class-level inference for the compound's behavior in a biological system.

Lipophilicity Increase
Class-level inference
ΔXLogP ~0.77
Supports membrane permeability optimization
Computed; experimental validation recommended
Medicinal Chemistry ADME Physicochemical Properties

6-Azaindole Isomer as a Distinct Pharmacophore

Azaindoles exist as four positional isomers (4-, 5-, 6-, and 7-azaindole), each with unique electronic properties and kinase selectivity profiles. A comprehensive review of azaindole-based kinase inhibitors reveals a stark contrast in the frequency of use among isomers. Out of over 90 described kinase inhibitors, only two utilize the 6-azaindole core, whereas the 7-azaindole isomer is the most prevalent, accounting for over 70 molecules [1]. This under-utilization makes the 6-azaindole scaffold a valuable tool for accessing novel chemical space and potentially achieving unique selectivity profiles that are unattainable with more common 7-azaindole analogs.

Scaffold Rarity
Class-level inference
6-azaindole: ~2 inhibitors
vs
7-azaindole: >70 inhibitors
Supports novel chemotype exploration
Literature review; may offer distinct selectivity space
Kinase Inhibitor Design Medicinal Chemistry Pharmacophore Modeling

5-HT1D Receptor In Vitro Activity

The compound has been evaluated in a functional assay against the human 5-hydroxytryptamine 1D receptor beta (5-HT1Dβ), a G-protein coupled receptor. The assay measured the compound's ability to inhibit forskolin-stimulated adenylate cyclase activity in CHO-K1 cells expressing the receptor. The reported activity (Ki) for 5-Chloro-1-(phenylsulfonyl)-6-azaindole falls within a range of 0.6-2.0 µM [1]. This demonstrates tangible, albeit modest, biological activity at a therapeutically relevant GPCR target. A direct comparator from the same study was not identified in the available data extract, but this datum provides a concrete baseline for its activity in a cellular system.

5-HT1Dβ Activity
Cross-study comparable
Ki 0.6 – 2.0 µM
Establishes GPCR activity baseline
Functional assay, CHO-K1 cells; inhibitor of forskolin-stimulated cyclase
GPCR Pharmacology Receptor Binding In Vitro Assay

5-Chloro-1-(phenylsulfonyl)-6-azaindole Applications


Kinase Inhibitor Development

5-Chloro-1-(phenylsulfonyl)-6-azaindole is an ideal starting material for fragment-based drug discovery (FBDD) or lead optimization programs targeting protein kinases. Its 6-azaindole core offers a distinct pharmacophore from the more common 7-azaindole scaffolds [1]. The phenylsulfonyl group facilitates late-stage functionalization via cross-coupling after initial core elaboration [1], while the 5-chloro substituent increases lipophilicity (XLogP3-AA 3.1) [2] compared to the non-chlorinated parent , a property that can be crucial for modulating membrane permeability and target binding.

5-HT1D Receptor Pharmacology

This compound has demonstrated measurable in vitro activity as an inhibitor of the human 5-HT1Dβ receptor (Ki range: 0.6-2.0 µM) [3]. This makes it a useful tool compound for basic research into the serotonin system and related neurological pathways. It can serve as a starting point for developing more potent and selective 5-HT1D ligands to probe the receptor's role in conditions like migraine, anxiety, and depression.

Synthetic Methodology Development

Due to its pre-installed phenylsulfonyl protecting group and reactive 5-chloro handle, this compound is well-suited for developing and validating new synthetic methodologies. It can be used to explore novel cross-coupling reactions, directed ortho-metalation strategies, or as a model substrate for optimizing reaction conditions on a complex, heterocyclic scaffold [1].

Application
Selection Property
Validation Focus
Kinase inhibitor research
6-azaindole pharmacophore & phenylsulfonyl cross-coupling handle
Kinase selectivity panel & synthetic route efficiency
Serotonin receptor signaling studies
In vitro 5-HT1Dβ receptor binding activity (Ki)
Functional GPCR assay confirmation & pathway selectivity
Cross-coupling methodology development
Protected N1 & reactive 5-Cl handle
Reaction condition screening & substrate scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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